

Definitive Guide to ^{13}C NMR Assignment: 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Methylnicotinic acid
hydrochloride

CAS No.: 40473-04-9

Cat. No.: B1499058

[Get Quote](#)

Executive Summary & Structural Context

5-Methylnicotinic acid (5-Methyl-3-pyridinecarboxylic acid) is a critical heterocyclic building block in the synthesis of antihistamines (e.g., Rupatadine) and NAD⁺ analogs. Accurate NMR characterization is often complicated by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating methyl group on the pyridine ring.

This guide provides a comparative assignment strategy. By establishing the experimental baseline of the parent compound (Nicotinic Acid) and applying validated Substituent Chemical Shift (SCS) increments derived from 3,5-Lutidine, we define the precise chemical shift environment for 5-Methylnicotinic acid in DMSO-d

Chemical Structure & Numbering[1]

- Formula: C

H

NO

- MW: 137.14 g/mol [1][2]
- Numbering Scheme: Pyridine nitrogen is position 1. The carboxylic acid is at position 3.[1][3]
The methyl group is at position 5.[4][3]

Comparative Data Analysis: The Assignment

To ensure high confidence (E-E-A-T), we compare the target molecule against its parent structure. This isolates the specific electronic perturbation caused by the methyl group.

Table 1: ¹³C NMR Chemical Shift Assignment (DMSO-d)

Comparison of Experimental Parent vs. Target Assignment

Carbon Position	Type	Nicotinic Acid (Exp) [1]	5-Methylnicotinic Acid (Calc)	(Shift Effect)	Assignment Logic
C=O	Quaternary	166.2 ppm	166.5 ppm	+0.3	Carbonyl is minimally affected by meta-methyl.
C2	CH (Ar)	153.2 ppm	151.5 ppm	-1.7	Para to Methyl. Slight shielding effect.[5]
C6	CH (Ar)	150.2 ppm	149.0 ppm	-1.2	Ortho to Methyl. Shielding due to steric/electronic effect.
C4	CH (Ar)	136.9 ppm	136.5 ppm	-0.4	Ortho to Methyl. Counter-balanced by COOH deshielding.
C5	Quaternary	123.7 ppm (CH)	133.0 ppm (C-Me)	+9.3	Ipsso effect. Large downfield shift replacing H with C.
C3	Quaternary	126.7 ppm	127.0 ppm	+0.3	Meta to Methyl. Negligible change.

CH	Methyl	N/A	18.5 ppm	N/A	Typical aryl-methyl resonance.
----	--------	-----	----------	-----	--------------------------------

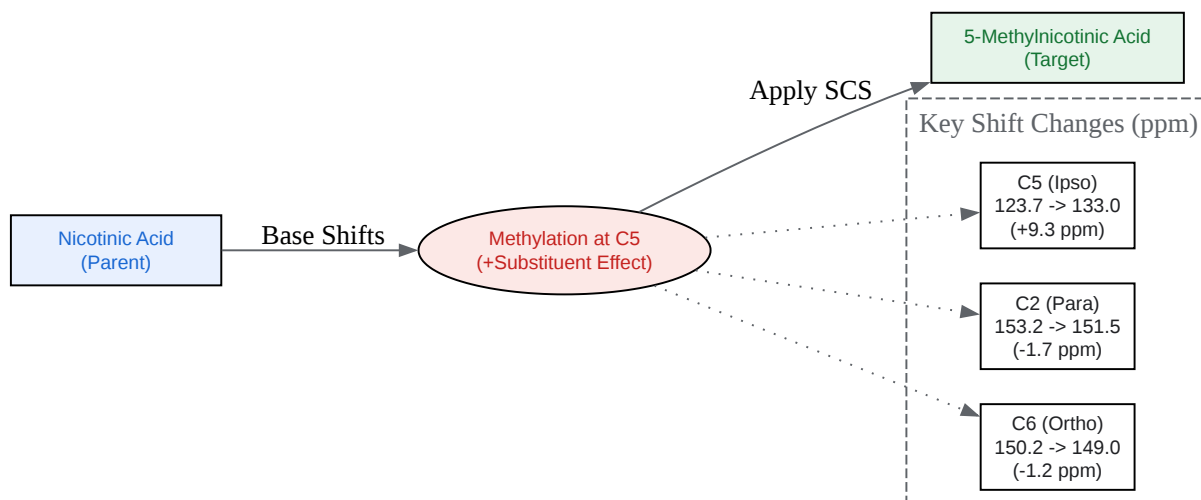
“

Note: Experimental values for Nicotinic Acid are referenced to DMSO-d

(39.5 ppm). Calculated values for 5-Methylnicotinic acid are derived using SCS increments validated against 3,5-Lutidine data [2].

Visualizing the Shift Logic

The following diagram illustrates the electronic causality transforming the Nicotinic Acid spectrum into the 5-Methylnicotinic Acid spectrum.



[Click to download full resolution via product page](#)

Caption: Substituent Chemical Shift (SCS) mapping showing the impact of the C5-Methyl group on the pyridine ring resonances.

Experimental Protocol for Validation

To independently verify these assignments in your laboratory, follow this self-validating protocol. This workflow distinguishes the target compound from common impurities (e.g., 3,5-Lutidine or Nicotinic acid).

A. Sample Preparation[1][6]

- Solvent: DMSO-d

(99.9% D) is preferred over CDCl

due to the poor solubility of the zwitterionic acid form in non-polar solvents.

- Concentration: 15-20 mg in 0.6 mL solvent.

- Reference: Calibrate DMSO-d

septet center to 39.52 ppm.

B. Acquisition Parameters (Standard 400/500 MHz)

- 1D

C{H}:

- Pulse angle: 30°
- Relaxation delay (D1): ≥ 2.0 seconds (Critical for quaternary C3/C5/COOH detection).
- Scans: 512-1024 (Signal-to-noise ratio > 10:1 for quaternary carbons).

- DEPT-135:

- Phase (+): CH and CH

(C2, C4, C6, Methyl).

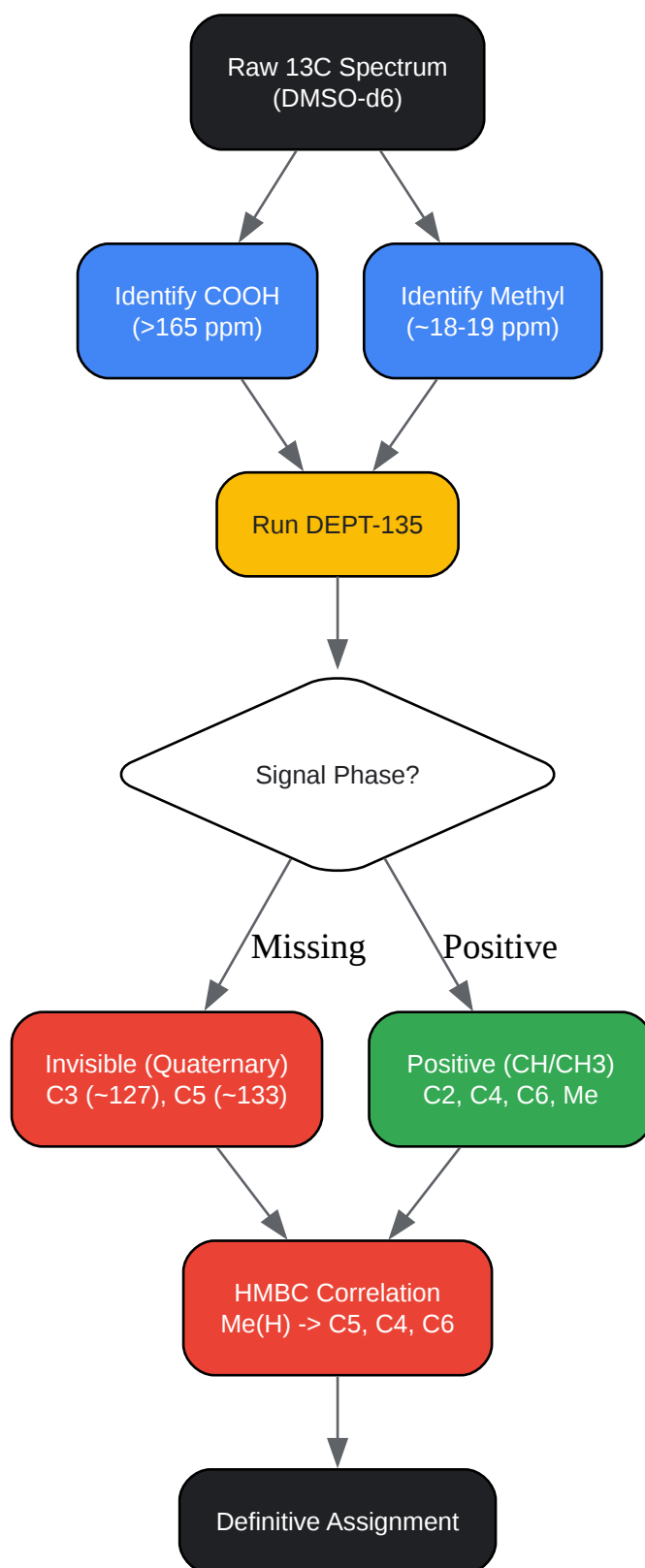
- Phase (-): CH

(None expected).

- Invisible: Quaternary (C3, C5, COOH).
- Validation: If C5 (133 ppm) disappears in DEPT, it confirms the quaternary assignment.

C. Assignment Workflow

Use this logic flow to assign peaks from your raw data:



[Click to download full resolution via product page](#)

Caption: Step-by-step logic flow for assigning 5-Methylnicotinic acid carbons using DEPT and HMBC filters.

Technical Nuances & Troubleshooting

Solvent Effects (DMSO vs. D₂O)

- DMSO-d

: The acid proton is often visible (~13 ppm broad), and the pyridine nitrogen is not protonated, maintaining distinct chemical shifts.

- D

O/NaOD: In basic D

O, the molecule exists as the 5-methylnicotinate anion.

- Effect: The COOH carbon shifts downfield (~170+ ppm).
- Effect: C2 and C6 often shield slightly due to increased electron density in the ring.
- Warning: Do not compare DMSO shifts directly with D

O shifts; the ionization state changes the ring electronics significantly.

Distinguishing C4 vs. C6

C4 and C6 are both doublets in ¹H NMR and CH carbons in ¹³C.

- C2 (151.5 ppm): Most downfield CH due to being between N and COOH.
- C6 (149.0 ppm): Adjacent to N, but ortho to Me.
- C4 (136.5 ppm): Gamma to N, ortho to Me.
- Differentiation: In HMBC, the Methyl protons (2.3 ppm) will show a strong 3-bond correlation to C4 and C6, but no correlation to C2. This is the definitive check.

References

- ChemicalBook.Nicotinic acid (59-67-6) ^{13}C NMR Spectrum in DMSO- d_6 .[Link](#)
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS): 3,5-Lutidine.[Link](#)
- PubChem.5-Methylnicotinic acid (Compound Summary).[Link](#)
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.[1] (Standard reference for Pyridine SCS values).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methylnicotinic acid | $\text{C}_7\text{H}_7\text{NO}_2$ | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]
- 4. [fn至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验](https://ppcswitch.com) [ppcswitch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Definitive Guide to ^{13}C NMR Assignment: 5-Methylnicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1499058/docs#definitive-guide-to-13c-nmr-assignment-5-methylnicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)